molecular formula C8H18N2O B016704 N-Nitrosodibutylamine CAS No. 924-16-3

N-Nitrosodibutylamine

Cat. No.: B016704
CAS No.: 924-16-3
M. Wt: 158.24 g/mol
InChI Key: YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Description

N-nitrosodi-n-butylamine is a pale yellow liquid.
N-Nitrosodi-n-butylamine is a nitroso compound.
N-Nitrosodi-n-butylamine is a yellow, viscous, oily nitrosamine that is highly unstable in the presence of light. N-Nitrosodiethanolamine is ubiquitously found in the environment and is a contaminant formed by the reaction of nitrites with ethanolamines in a wide range of products including tobacco, pesticides, antifreeze and personal care products. This substance is only used for research purposes to induce tumors in experimental animals. N-Nitrosodiethanolamine is reasonably anticipated to be a human carcinogen. (NCI05)
N-Nitrosodi-n-Butylamine can cause cancer according to an independent committee of scientific and health experts.

Scientific Research Applications

  • Cancer Research and Early Detection:

    • Exposure to N-Nitrosodibutylamine in mice has been linked to the identification of tumor-associated antigens in liver mitochondria. This could be a promising strategy for the early detection and treatment of liver cancer (Dutta & Alam, 2022).
    • Treatment with this compound in mice leads to significant changes in liver mitochondrial morphology, potentially aiding in the early detection of liver cancer (Dutta, Neog, & Alam, 2021).
  • Metabolism and Toxicity Studies:

    • In Sprague-Dawley rats, the metabolism of this compound involves the liver, nasal mucosa, lung, and oesophagus, with urinary tract tumors induced by metabolites reaching these tissues via urine (Brittebo & Tjälve, 1982).
    • Fluorinated N-nitrosamines show reduced dealkylation and denitrosation compared to unfluorinated N-nitrosamines, with this compound being practically unmetabolized by microsomal enzymes in vitro (Janzowski, Gottfried, Eisenbrand, & Preussman, 1982).
  • Environmental Studies:

    • The presence of N-nitrosamines, including this compound, varies seasonally in drinking water systems, with higher abundance in the wet season (July-September) compared to the dry season (October-December) (Maqbool et al., 2020).
  • Chemical Sensing Technologies:

    • Ultrasensitive carbon nanotube-based chemiresistive sensors have been developed to detect N-nitrosamines, including this compound, in air, water, and food at low concentrations. This technology has potential for remote monitoring and field deployment (He, Croy, Essigmann, & Swager, 2019).
  • Food Safety:

Biochemical Analysis

Biochemical Properties

N-Nitrosodibutylamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, inducing apoptosis and the production of reactive oxygen species (ROS) in HL-60 leukemia cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis and the production of ROS . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules within the cell. It induces apoptosis and the production of ROS, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound induces tumor formation in rats when provided at 0.05% in the drinking water . This suggests that the compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a concentration of 0.05% in the drinking water, it has been observed to induce tumor formation in rats .

Subcellular Localization

Given its lipophilic nature and its ability to induce ROS production, it is likely to be found in areas of the cell where oxidative processes occur, such as the mitochondria .

Properties

IUPAC Name

N,N-dibutylnitrous amide
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InChI

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
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InChI Key

YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)N=O
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Molecular Formula

C8H18N2O
Record name N-NITROSODI-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID2021026
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Molecular Weight

158.24 g/mol
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Physical Description

N-nitrosodi-n-butylamine is a pale yellow liquid., Yellow liquid; [HSDB], Pale yellow liquid.
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Boiling Point

235 °C, BP: 105 °C at 8 mm Hg, BP: 116 °C at 14 mm Hg, 116 °C at 14 mmHg
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Solubility

In water, 1.27X10+3 mg/L at 24 °C, Sol in water 0.12%, org solvents and vegetable oils
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Density

0.9009 at 20 °C/4 °C
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Vapor Density

0.9009
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Vapor Pressure

0.04 [mmHg], 4.69X10-2 mm Hg at 25 °C /Extrapolated/
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Color/Form

Pale yellow liquid, Yellow oil

CAS No.

924-16-3
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Nitrosodibutylamine (NDBA) exert its carcinogenic effects?

A1: NDBA itself is not directly carcinogenic. It requires metabolic activation within the body, primarily in the liver, to exert its carcinogenic effects. [, , , , ] This activation involves enzymatic oxidation by cytochrome P450 enzymes, particularly CYP2B1 and CYP2E1. [, , , ] The resulting metabolites, such as N-nitrosobutyl(4-hydroxybutyl)amine and N-nitrosobutyl(3-carboxypropyl)amine, are ultimately responsible for DNA damage and tumor initiation. [, ]

Q2: Does the route of NDBA administration influence its carcinogenicity?

A2: Yes, studies have shown that the route of administration can significantly impact the target organs for NDBA-induced carcinogenesis. For instance, oral administration of NDBA in rats primarily induces urinary bladder tumors, highlighting the importance of ω-oxidation in this process. [, ] In contrast, other routes of administration may lead to tumors in different organs, such as the liver, emphasizing the role of other metabolic pathways, like α-C-hydroxylation. [, ]

Q3: How does fluorine substitution affect NDBA metabolism and carcinogenicity?

A3: Studies using fluorinated NDBA analogues have provided valuable insights into the metabolic pathways associated with NDBA carcinogenicity. For example, NDBA-F6, a fully fluorinated analogue, shows minimal metabolism in rats, resulting in significantly reduced urinary and biliary nitrosamine metabolite excretion. [] This finding suggests that fluorine substitution hinders metabolic oxidation, a crucial step in NDBA-induced carcinogenesis. Consequently, NDBA-F6 exhibits a different toxicity profile compared to NDBA. []

Q4: Are there specific enzymes responsible for the metabolic activation of NDBA in the urinary bladder?

A4: Yes, research using isolated rat urinary bladders has demonstrated that this organ possesses the enzymatic machinery to directly metabolize NDBA. [] Specifically, the bladder can oxidize NDBA to N-nitrosobutyl(4-hydroxybutyl)amine and further to N-nitrosobutyl(3-carboxypropyl)amine. [] This localized metabolism within the bladder contributes to the organ's susceptibility to NDBA-induced carcinogenesis.

Q5: What is the role of glutathione conjugation in NDBA detoxification?

A5: While not directly addressed in the provided papers, glutathione conjugation is a significant detoxification pathway for reactive metabolites generated from NDBA. This process involves the enzyme glutathione S-transferase, which catalyzes the conjugation of glutathione to electrophilic NDBA metabolites, ultimately leading to their excretion.

Q6: What is the molecular formula and weight of NDBA?

A6: The molecular formula of NDBA is C8H18N2O, and its molecular weight is 158.24 g/mol.

Q7: What are some spectroscopic techniques used to characterize NDBA?

A7: Common techniques include gas chromatography-mass spectrometry (GC-MS) [, , , ], gas chromatography with a thermal energy analyzer (GC-TEA) [, ], and high-performance liquid chromatography (HPLC). [] These methods allow for the identification and quantification of NDBA in various matrices.

Q8: How stable is NDBA under different storage conditions?

A8: While specific stability data is not presented in the provided abstracts, NDBA is generally considered a volatile compound. Storage conditions, such as temperature, light exposure, and container material, can influence its stability. Proper storage, often at low temperatures and in airtight containers, is crucial to minimize degradation.

Q9: What materials are known to be incompatible with NDBA?

A9: Strong oxidizing agents and strong acids are generally incompatible with nitrosamines like NDBA. These substances can lead to unpredictable reactions, potentially forming hazardous byproducts.

A9: NDBA is not typically used as a catalyst and does not possess inherent catalytic properties. Its primary interest lies in its role as a model carcinogen for research purposes.

A9: While not explicitly mentioned in the abstracts, computational chemistry techniques, such as QSAR modeling, can be used to predict the carcinogenicity and metabolic fate of NDBA and its analogues. These models often correlate molecular structure with biological activity, offering insights into the mechanisms of action and potential toxicity.

A9: The length of the alkyl chains in N-nitrosodialkylamines plays a significant role in their mutagenic potential. [, ] For example, N-nitrosodialkylamines with alkyl chains longer than propyl, such as NDBA, showed mutagenic activity after being oxidized by Fenton’s reagent in the presence of copper. [] This suggests that the length of the alkyl chain influences the compound's reactivity and ability to form mutagenic species.

A9: Due to its carcinogenicity, NDBA is subject to strict regulations regarding handling, storage, and disposal. Occupational exposure limits are in place to protect workers in industries where NDBA may be present, such as rubber manufacturing. [, ]

A9: NDBA is readily absorbed after oral administration and is distributed to various tissues, including the liver and bladder. [, , ] It undergoes extensive metabolism, primarily in the liver, with urinary excretion being a major route of elimination for NDBA and its metabolites. [, , ] Fluorinated analogues, like NDBA-F6, exhibit altered pharmacokinetics due to reduced metabolism. []

A9: NDBA is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). [] Animal studies have demonstrated its ability to induce tumors in various organs, including the liver, bladder, and esophagus. [, , , , , ] No safe exposure level for a carcinogen can be definitively established.

A9: This aspect is not applicable to NDBA, as it is not a pharmaceutical compound intended for therapeutic use.

A9: Various analytical techniques are employed to detect and quantify NDBA in environmental samples, food products, and biological matrices. These methods often involve extraction, purification, and separation steps followed by detection and quantification using techniques like GC-MS, GC-TEA, and HPLC. [, , , , , ]

A9: NDBA released into the environment, mainly through industrial activities, poses risks to aquatic ecosystems. Its persistence and potential for bioaccumulation raise concerns about long-term ecological effects. Research on NDBA degradation pathways and mitigation strategies is crucial to address its environmental impact. []

A9: NDBA is moderately soluble in water and readily soluble in organic solvents. Its dissolution rate and solubility in different media can influence its absorption and distribution within biological systems.

A9: Analytical methods for NDBA detection and quantification are rigorously validated to ensure accuracy, precision, specificity, and sensitivity. These validation procedures are essential for generating reliable and reproducible data in research and regulatory settings. [, , ]

A9: Quality control measures for NDBA are crucial in industries handling this compound to minimize worker exposure and environmental release. Regular monitoring, proper storage, and adherence to safety protocols are essential aspects of quality assurance. []

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